molecular formula C9H10FNO B13667909 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde

2-Amino-3-fluoro-4,5-dimethylbenzaldehyde

Cat. No.: B13667909
M. Wt: 167.18 g/mol
InChI Key: GNPKRYQFJFDYOC-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, featuring an amino group, a fluorine atom, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-fluoro-4,5-dimethylbenzaldehyde, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Amino-3-fluoro-4,5-dimethylbenzoic acid

    Reduction: 2-Amino-3-fluoro-4,5-dimethylbenzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-Amino-3-fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3,5-dimethylbenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.

    2-Amino-4,5-dimethylbenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    2-Amino-3-fluorobenzaldehyde: Lacks the methyl groups, influencing its steric and electronic characteristics.

Uniqueness

2-Amino-3-fluoro-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (fluorine) substituents on the benzene ring allows for versatile chemical transformations and interactions.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-amino-3-fluoro-4,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3

InChI Key

GNPKRYQFJFDYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)F)N)C=O

Origin of Product

United States

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